molecular formula C23H18BrN3O4 B2446664 7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533876-91-4

7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2446664
CAS No.: 533876-91-4
M. Wt: 480.318
InChI Key: GYUKMGDEPAIDNE-UHFFFAOYSA-N
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Description

“7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one” is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This specific compound, with its unique substituents, may exhibit distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one” typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromo group could introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of benzodiazepines are often studied for their interactions with neurotransmitter receptors. This compound may be investigated for its potential effects on the central nervous system.

Medicine

While specific medical applications of this compound are not well-documented, benzodiazepine derivatives are commonly used in the treatment of anxiety, insomnia, and seizures. This compound may have potential therapeutic uses in these areas.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of benzodiazepines typically involves binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects and resulting in sedative and anxiolytic properties. The specific substituents on this compound may influence its binding affinity and efficacy at the GABA receptor.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for its anxiolytic and muscle relaxant effects.

    Lorazepam: Another benzodiazepine with potent sedative properties.

    Clonazepam: Used primarily for its anticonvulsant effects.

Uniqueness

“7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one” is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other benzodiazepines. The presence of the bromo, nitro, and methyl groups can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O4/c1-14-17(8-5-9-20(14)27(30)31)23(29)26-13-21(28)25-19-11-10-16(24)12-18(19)22(26)15-6-3-2-4-7-15/h2-12,22H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUKMGDEPAIDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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